molecular formula C5H14Cl2N2O B6307138 ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride CAS No. 1292324-43-6

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride

Cat. No. B6307138
CAS RN: 1292324-43-6
M. Wt: 189.08 g/mol
InChI Key: MYRBCWBHSWFNCC-CIFXRNLBSA-N
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Description

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride, also known as 4-AP, is a chiral molecule that is widely used in scientific research. It has been used to study the biochemistry and physiology of various biological systems and has been found to have a wide range of biochemical and physiological effects. 4-AP is a powerful tool for laboratory experiments, but it also has its limitations.

Scientific Research Applications

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride is used in a wide range of scientific research applications, including studies of neurotransmitter release, neuronal excitability, and synaptic plasticity. It has also been used to study the effects of various drugs on neuronal activity, as well as the molecular basis of learning and memory. Additionally, this compound has been used to study the effects of certain hormones, such as insulin, on neuronal activity.

Mechanism of Action

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride acts as an agonist at certain types of voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons. When this compound binds to these channels, it causes them to open, allowing sodium ions to enter the cell and triggering an action potential. This action potential can then be used to study the effect of various drugs or hormones on neuronal activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to increase the release of neurotransmitters such as glutamate and GABA, as well as to increase the excitability of neurons. It has also been found to modulate the activity of certain receptors, such as the AMPA receptor, and to affect the expression of certain genes, such as those involved in synaptic plasticity.

Advantages and Limitations for Lab Experiments

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and can be separated into its two components by chromatography or crystallization. Additionally, it has a wide range of biochemical and physiological effects, making it a powerful tool for studying the effects of various drugs or hormones on neuronal activity. However, this compound also has some limitations. For example, it can be toxic in high concentrations, and its effects are not always reversible.

Future Directions

There are several potential future directions for research involving ((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride. For example, further research could be done to explore its effects on other types of neurons, such as inhibitory neurons, and to study the effects of various drugs on its activity. Additionally, research could be done to explore its effects on other types of physiological processes, such as metabolism or the immune response. Finally, further research could be done to develop new methods of synthesizing this compound or to explore ways of making its effects more reversible.

Synthesis Methods

((2S,4R)-4-Aminopyrrolidin-2-yl)methanol dihydrochloride is a chiral molecule, meaning it has two mirror-image forms that are not superimposable. It can be synthesized by a variety of methods, including the reaction of pyrrolidine with paraformaldehyde in the presence of a base. This reaction produces a mixture of the two mirror-image forms of this compound. The mixture can then be separated into its two components by chromatography or crystallization.

properties

IUPAC Name

[(2S,4R)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRBCWBHSWFNCC-CIFXRNLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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